Neamine hydrochloride

Description

Contextualization within Aminoglycoside Antibiotics Research

Neamine (B104775) is a fundamental component of the neomycin and paromomycin (B158545) families of aminoglycoside antibiotics. embopress.org It is a pseudodisaccharide, consisting of a 2-deoxystreptamine (B1221613) (2-DOS) ring and a 6'-aminoglucosamine ring. acs.org In the context of aminoglycoside research, neamine is recognized as the minimal structural motif required for binding to the A-site of bacterial 16S ribosomal RNA (rRNA). embopress.orgnih.gov This interaction is crucial for the antibacterial activity of aminoglycosides, as it disrupts protein synthesis in bacteria, leading to cell death. nih.govnih.gov The study of neamine and its binding to rRNA has been instrumental in understanding the mechanism of action of this entire class of antibiotics. embopress.org

Derivation and Significance as a Core Scaffold for Bioactive Compounds

Neamine is derived from the natural antibiotic neomycin through methanolysis. nih.govnih.gov Its significance in medicinal chemistry extends beyond its intrinsic, albeit modest, antibacterial activity. It serves as a versatile core scaffold for the synthesis of a wide array of novel bioactive compounds. acs.org Researchers have extensively modified the neamine structure to develop new derivatives with enhanced properties. A primary motivation for this is to overcome the growing challenge of bacterial resistance to traditional aminoglycosides. researchgate.net By strategically adding different chemical groups to the neamine core, scientists aim to create compounds that can evade bacterial resistance mechanisms, such as enzymatic modification or efflux pumps. ucl.ac.beacs.org

A significant area of research has been the development of amphiphilic neamine derivatives. By attaching lipophilic chains to the neamine scaffold, researchers have created compounds with a novel mode of action. nih.govmdpi.com Unlike traditional aminoglycosides that primarily target the ribosome, these amphiphilic derivatives can disrupt bacterial membranes, offering a promising strategy against resistant strains. nih.govmdpi.comucl.ac.be The antibacterial activity of these derivatives is often dependent on the length and nature of the attached alkyl chains. mdpi.com

The versatility of the neamine scaffold is further demonstrated by the synthesis of dimers and trimers, where multiple neamine units are linked together. This approach has been explored to enhance binding to RNA targets. nih.gov

Role as a Research Probe and Lead Compound in Biomedical Science

The utility of neamine hydrochloride in biomedical research extends beyond the development of new antibiotics. Its ability to bind to specific RNA structures makes it a valuable research probe for studying RNA structure and function. researchgate.netnih.gov For instance, neamine and its derivatives have been used to investigate the conformational dynamics of the ribosomal A-site, providing insights into the mechanisms of protein synthesis. embopress.orguni-duesseldorf.de

Furthermore, neamine has emerged as a promising lead compound for developing therapeutics for non-bacterial diseases. One notable area of investigation is in cancer research. Studies have shown that neamine can inhibit the nuclear translocation of angiogenin (B13778026), a protein involved in both angiogenesis (the formation of new blood vessels) and cancer cell proliferation. nih.govnih.govresearchgate.netaacrjournals.org By blocking angiogenin, neamine has demonstrated the potential to inhibit tumor growth, as observed in studies on oral and prostate cancer. nih.govnih.govresearchgate.netaacrjournals.org

Neamine's RNA-binding properties have also been exploited in the development of potential antiviral agents. Researchers have created neamine conjugates that can target specific viral RNA structures, such as the trans-activation response (TAR) element of HIV-1 RNA. acs.orgnih.govnih.gov These conjugates have shown the ability to inhibit the interaction between the viral Tat protein and TAR RNA, a critical step in HIV replication. nih.gov Some neamine-PNA (peptide nucleic acid) conjugates have even demonstrated the ability to cleave the target RNA. acs.org

Research Findings on Neamine Derivatives

The following tables summarize key research findings on the activity of various neamine derivatives in different biomedical applications.

Antibacterial Activity of Amphiphilic Neamine Derivatives

| Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3′,6-di-O-nonylneamine (3′,6-diNn) | P. aeruginosa (colistin-resistant) | 2-8 | nih.gov |

| 3′,6-di-O-[(2″-naphthyl)propyl]neamine (3′,6-di2NP) | P. aeruginosa (colistin-resistant) | 2-8 | nih.gov |

| 3′,6-di-O-[(2″-naphthyl)butyl]neamine (3′,6-di2NB) | P. aeruginosa (colistin-resistant) | 2-8 | nih.gov |

| 3′,6-dinonyl neamine | P. aeruginosa (gentamicin-resistant) | 1 | mdpi.com |

| 3′,6-di(dimethyloctyl) neamine | P. aeruginosa (gentamicin-resistant) | 1 | mdpi.com |

| 3′,4′,6-tri-2-naphthylmethylene neamine | S. aureus (MRSA) | 2-16 | ucl.ac.be |

Anticancer Activity of Neamine and its Derivatives

| Compound | Cancer Cell Line | Activity | IC50 | Reference |

|---|---|---|---|---|

| Neamine | HSC-2 (Oral Cancer) | Inhibited proliferation | ~1 mM | nih.gov |

| Neamine | SAS (Oral Cancer) | Did not inhibit proliferation in vitro | N/A | nih.gov |

| Neamine-ruthenium conjugate | DU-145 (Prostate Cancer) | Inactive | ~200 μM | nih.gov |

| Neamine-ruthenium conjugate | MCF-7 (Breast Cancer) | Inactive | ~200 μM | nih.gov |

| Neomycin-ruthenium conjugate | DU-145 (Prostate Cancer) | Moderate antiproliferative activity | ~80 μM | nih.gov |

| Guanidinoneomycin-ruthenium conjugate | DU-145 (Prostate Cancer) | High antiproliferative activity | 7.17 μM | nih.gov |

Activity of Neamine Derivatives Against HIV-1 TAR RNA

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Neamine dimers | Inhibition of TAR-Tat association | IC50 values 17-85 times better than neomycin | nih.gov |

| Neamine-PNA conjugate | Cleavage of HIV-1 TAR RNA | Target-specific cleavage | acs.org |

| Neamine-PNA conjugate | Binding to HIV-1 TAR RNA | Enhanced binding affinity | nih.gov |

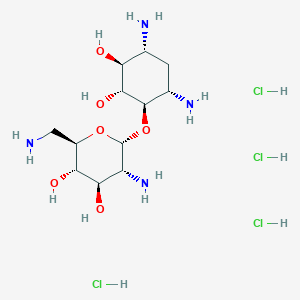

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Modifications of Neamine Hydrochloride

Established Synthetic Pathways from Precursors (e.g., Neomycin B Methanolysis)

The most conventional and well-established method for obtaining neamine (B104775) is through the methanolysis of neomycin B. asm.orgucl.ac.benih.gov This process typically involves refluxing neomycin B sulfate (B86663) in methanol (B129727) in the presence of a strong acid, such as concentrated hydrochloric acid. ucl.ac.be The acidic conditions facilitate the cleavage of the glycosidic bond between the neamine core and the other sugar moieties of neomycin B.

The general procedure involves dissolving neomycin sulfate in methanol, followed by the addition of concentrated hydrochloric acid. The mixture is then heated under reflux for several hours. ucl.ac.be Upon cooling, a precipitating agent, often anhydrous ether, is added to induce the crystallization of neamine as its hydrochloride salt. ucl.ac.be The resulting precipitate is then collected, washed, and dried to yield neamine hydrochloride. ucl.ac.be This method provides a straightforward and efficient route to obtaining the neamine core structure, which serves as the starting material for a wide array of synthetic modifications. nih.gov

Principles of Rational Design for Novel Neamine Derivatives

The emergence of widespread antibiotic resistance has necessitated the rational design of new neamine derivatives that can circumvent these resistance mechanisms and exhibit improved pharmacological profiles. The primary goals of these design strategies are to enhance antibacterial activity, broaden the spectrum of activity, and reduce toxicity.

A key principle in the rational design of neamine derivatives is the modification of the neamine core to overcome the two major mechanisms of aminoglycoside resistance: enzymatic modification and alteration of the ribosomal target site. acs.org Aminoglycoside-modifying enzymes (AMEs) inactivate the antibiotic by adding chemical groups to its hydroxyl or amino functionalities. unl.pt Therefore, a central strategy involves modifying the positions on the neamine molecule that are susceptible to these enzymatic attacks. For instance, modifications at the C4' position have been explored to create derivatives that are resistant to certain AMEs. acs.org

Another significant design principle is the development of amphiphilic neamine derivatives. nih.gov This involves the attachment of lipophilic (hydrophobic) side chains to the hydrophilic neamine core. nih.gov The rationale behind this approach is to create molecules that can target and disrupt the bacterial membrane, offering an alternative mechanism of action to the traditional inhibition of protein synthesis. nih.gov The length and nature of the lipophilic chains are critical factors that are fine-tuned to optimize antibacterial activity while minimizing cytotoxicity. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the rational design process. asm.org By systematically synthesizing and evaluating a series of derivatives with varied structural modifications, researchers can identify the key chemical features responsible for potent antibacterial activity. acs.org This iterative process of design, synthesis, and biological evaluation allows for the optimization of lead compounds and the development of novel neamine-based antibiotics with enhanced properties. acs.orgacs.org

Classes of Synthesized Neamine Derivatives

The rational design principles outlined above have led to the synthesis of diverse classes of neamine derivatives, each with unique structural features and biological activities.

Amphiphilic Neamine Derivatives

Amphiphilic neamine derivatives are characterized by the conjugation of lipophilic moieties to the neamine scaffold. nih.gov These modifications transform the traditionally hydrophilic aminoglycoside into a molecule with both polar and non-polar regions. This dual nature allows them to interact with and disrupt the bacterial cell membrane, leading to a bactericidal effect that can be independent of ribosome binding. ucl.ac.be

Research has shown that the antibacterial activity of these derivatives is highly dependent on the nature and position of the lipophilic substituents. nih.gov For example, 3',6-dialkyl neamine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains. asm.org The length of the alkyl chains plays a crucial role in determining the optimal balance between antibacterial efficacy and toxicity. nih.gov Studies have explored various lipophilic groups, including linear alkyl chains and naphthylalkyl moieties, to fine-tune the amphiphilic character and enhance the therapeutic potential of these compounds. asm.org

| Derivative Name | Lipophilic Substituent | Key Findings |

| 3',6-di-O-nonylneamine | Nonyl chains at 3' and 6' positions | Showed high levels of activity and low cytotoxicity. asm.org |

| 3',6-di-O-[(2"-naphthyl)propyl]neamine | Naphthylpropyl groups at 3' and 6' positions | Active against resistant Gram-positive and Gram-negative bacteria. nih.gov |

| 3',4',6-tri-O-[(2"-naphthyl)methyl]neamine | Naphthylmethyl groups at 3', 4', and 6' positions | Broad-spectrum antibacterial activity, likely acting via membrane destabilization. ucl.ac.be |

Neamine-Nucleoside Conjugates

Another promising class of neamine derivatives involves the conjugation of nucleosides to the neamine core. nih.govresearchgate.net The rationale for this approach is based on the understanding that the ribosomal RNA (rRNA), the target of aminoglycosides, is rich in nucleobases. nih.gov By attaching a nucleoside moiety, it is hypothesized that the conjugate will exhibit enhanced binding affinity and specificity for the target RNA sequence. nih.gov

The synthesis of these conjugates typically involves linking a nucleoside to the neamine molecule via a suitable linker. researchgate.net The choice of the nucleobase, the linker length, and the attachment point on the neamine scaffold are all critical parameters that influence the biological activity of the resulting conjugate. researchgate.net Studies have shown that some neamine-nucleoside conjugates exhibit significantly improved binding to the 16S rRNA A-site compared to the parent neamine molecule. researchgate.net This enhanced binding can translate to improved antibacterial activity. For instance, neamine-amino acid substituted nucleoside conjugates have demonstrated several-fold greater RNA binding affinity than neamine itself. nih.gov

| Conjugate Type | Linker | Key Findings |

| Neamine-thymidine/uridine conjugates | Short aliphatic chain | Designed to improve selectivity for the E. coli rRNA A-site. irb.hr |

| Neamine-amino acid-nucleoside conjugates | Ethylenediamine-lysine or ethylenediamine-arginine | Showed significantly increased binding affinity to both 16S rRNA and TAR RNA. researchgate.net |

Neamine Dimers

The synthesis of neamine dimers represents another innovative strategy to enhance the biological activity of this aminoglycoside core. nih.govnih.gov The design of these molecules is often based on the observation that neamine can bind to multiple sites on its RNA target. nih.gov By linking two neamine units together, the resulting dimer can potentially span these binding sites, leading to a significant increase in binding affinity and avidity. nih.gov

The synthesis of neamine dimers involves coupling two protected neamine monomers through a linker of variable length and composition. nih.gov The nature of the linker is a critical determinant of the dimer's ability to effectively bind to its target. Research has demonstrated that some neamine dimers exhibit significantly enhanced affinity for the target A-site rRNA compared to the monomeric neamine. nih.gov Furthermore, certain neamine dimers have shown improved antimicrobial activity and have been found to be poor substrates for some aminoglycoside-modifying enzymes, suggesting a potential to overcome certain resistance mechanisms. nih.govmdpi.com Neamine dimers have also been designed to target other RNA structures, such as the dimerization initiation site of HIV-1 RNA, highlighting the versatility of this approach. nih.govresearchgate.net

| Dimer Type | Linker Type | Target | Key Findings |

| Neamine homo-dimers | Various linkers | Prokaryotic A-site rRNA | Increased affinity for the target RNA and, in some cases, more potent antimicrobial activity than the monomer. nih.gov |

| Neamine dimer | Activated diacids | HIV-1 RNA dimerization initiation site | Designed as a potential antiviral agent. nih.govresearchgate.net |

Strategies for Regioselective Functionalization

The synthesis of specific neamine derivatives with desired biological activities relies heavily on the ability to perform regioselective functionalization. This involves chemically modifying a particular functional group on the neamine molecule while leaving others unchanged. Given the multiple amino and hydroxyl groups present in neamine, achieving high regioselectivity is a significant synthetic challenge.

Various strategies have been developed to address this challenge. One common approach involves the use of protecting groups to temporarily block certain reactive sites, thereby directing the reaction to the desired position. The choice of protecting groups and the conditions for their introduction and removal are crucial for the success of this strategy.

Catalyst-controlled regioselective reactions have also emerged as a powerful tool. nih.gov Chiral catalysts can be used to direct the functionalization to a specific hydroxyl group, for example, enabling the synthesis of differentially protected saccharides in a single pot. nih.gov

Furthermore, the inherent reactivity differences between the various functional groups on the neamine scaffold can be exploited. For instance, the primary hydroxyl group at the 5''-position of neomycin B (a precursor to neamine) can be regioselectively converted to an azido (B1232118) group, which then serves as a handle for further modifications.

These strategies for regioselective functionalization are essential for the systematic exploration of the structure-activity relationships of neamine derivatives and for the rational design of new compounds with optimized properties. The ability to precisely control the chemical modifications on the neamine core is paramount to unlocking its full potential as a versatile scaffold for the development of novel therapeutic agents.

Modifications of Hydroxyl Groups

The hydroxyl groups of neamine are frequent targets for chemical modification to create novel derivatives. Researchers have explored various strategies, including the removal of hydroxyls and their substitution with other functional groups.

One area of investigation has been the deoxygenation of the neamine structure. Specifically, the hydroxyl groups on the 2-deoxystreptamine (B1221613) moiety have been chemically removed to produce 5- and 6-deoxyneamines, as well as 5,6-dideoxyneamine. nih.gov

Another approach involves the selective modification of specific hydroxyl groups. For instance, the hydroxyl group at the C-6 position of the 2-deoxystreptamine moiety has been a focus of chemical alteration. nih.gov Furthermore, synthetic routes have been developed for the disubstitution or trisubstitution at the 3', 4', and/or 6 positions. These modifications can involve replacing the hydroxyl groups with a variety of other functionalities, such as ether, ester, carbonate, carbamate, sulfonate, or sulfamate (B1201201) groups. google.com The 5"-hydroxyl group, being the only primary hydroxyl group in neomycin B (a related aminoglycoside from which neamine can be derived), has also been a key site for regioselective modifications. acs.org

The introduction of larger moieties to the hydroxyl groups has also been explored. This includes the attachment of amino acids to the 5-hydroxyl group, which has been shown to potentially enhance binding affinity to RNA targets. researchgate.net In a different strategy, aromatic rings have been introduced at the hydroxyl functions to create more lipophilic compounds. ucl.ac.be This has led to the synthesis of O-mono- and O-polyalkylated neamine derivatives, including amphiphilic compounds with altered membrane interaction properties. asm.org

Table 1: Selected Modifications of Neamine Hydroxyl Groups

| Modification Site(s) | Type of Modification | Resulting Compound(s) | Reference |

|---|---|---|---|

| 5 and 6 | Deoxygenation | 5-deoxyneamine, 6-deoxyneamine, 5,6-dideoxyneamine | nih.gov |

| 6 | Chemical Alteration | 6-O-(β-D-ribofuranosyl)neamine, 6-O-(D-hexopyranosyl)neamines | nih.gov |

| 3', 4', 6 | Substitution | Ether, ester, carbonate, carbamate, sulfonate, or sulfamate derivatives | google.com |

| 5 | Amino Acid Conjugation | Neamine-amino acid conjugates | researchgate.net |

| 3', 4', 6 | Alkylation with Aromatic Rings | Amphiphilic neamine derivatives | asm.orgucl.ac.be |

Alterations of Amine Functions

While modifications of the hydroxyl groups are more common, the amine functions of neamine also represent potential sites for chemical alteration. However, the four amine groups are often considered crucial for the molecule's binding to ribosomal RNA, a key mechanism of its antibacterial action. asm.org Consequently, modifications at these positions are approached with caution to avoid loss of activity.

Synthetic strategies involving neamine often include a preliminary step of protecting the amine groups, for example, through tritylation, before proceeding with modifications at other sites like the hydroxyl groups. google.com This underscores the reactivity of the amine functions and the need for their careful handling during synthesis.

General methods for the chemical modification of amines, such as acylation and reductive alkylation, are well-established in fields like proteomics and could theoretically be applied to neamine. nih.gov For instance, the acylation of amine groups using coenzyme A is a known mechanism of bacterial resistance to aminoglycosides, highlighting that these groups are chemically accessible. google.com

Some research has focused on creating neomycin derivatives with modifications at various amine functionalities, suggesting that selective alteration of the amine groups is feasible and can lead to compounds with novel properties. nih.gov These modifications can influence the molecule's interaction with bacterial targets and its susceptibility to resistance mechanisms.

Molecular Mechanisms of Action of Neamine Hydrochloride

Anti-Angiogenic and Antitumor Mechanisms

Neamine (B104775) hydrochloride exhibits significant anti-angiogenic and antitumor properties primarily by targeting the protein angiogenin (B13778026) (ANG). medchemexpress.comtargetmol.commedchemexpress.com Angiogenin plays a crucial role in cancer progression by inducing both the formation of new blood vessels (angiogenesis) and the proliferation of cancer cells. nih.govnih.gov

Suppression of Angiogenin-Induced Cellular Proliferation

By blocking the nuclear translocation of angiogenin, neamine effectively suppresses angiogenin-induced cell proliferation. aacrjournals.orgebi.ac.uk This inhibitory effect has been observed in both endothelial cells, which is central to its anti-angiogenic action, and directly in certain cancer cells. aacrjournals.orgnih.gov For instance, neamine inhibits the proliferation of HUVECs stimulated by angiogenin in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of approximately 5 μM. aacrjournals.org

Its direct anti-proliferative effect on cancer cells can vary depending on the cell type. Neamine completely inhibited the proliferation of HSC-2 oral cancer cells at a concentration of 2 mM, while only having a modest effect on SAS oral cancer cells. nih.gov It also inhibits the proliferation of pancreatic cancer cells (AsPC-1) and prostate cancer cells (PC-3) in a dose-dependent manner. medchemexpress.comnih.gov In xenograft models, treatment with neamine leads to a significant decrease in proliferating cell nuclear antigen (PCNA)-positive cancer cells, confirming its anti-proliferative effects in vivo. nih.govaacrjournals.org

| Cell Line | Cell Type | Finding | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | Inhibited angiogenin-stimulated proliferation with an IC50 of ~5 μM. | aacrjournals.org |

| HSC-2 | Oral Squamous Cell Carcinoma | Completely inhibited proliferation at 2 mM. | nih.gov |

| SAS | Oral Squamous Cell Carcinoma | Inhibited proliferation by 30% at 2 mM. | nih.gov |

| AsPC-1 | Pancreatic Cancer | Inhibited angiogenin-mediated proliferation in a dose-dependent manner (0.625-25 μM). | medchemexpress.com |

| PC-3 | Prostate Cancer | Inhibited angiogenin-induced proliferation in a dose-dependent manner. | nih.gov |

| MDA-MB-435 | Breast Cancer | Inhibited proliferation by 30% at 100 μmol/L. | aacrjournals.org |

Modulation of Ribosome Biogenesis Pathways

Once inside the nucleus, angiogenin stimulates the transcription of ribosomal RNA (rRNA), a fundamental process for ribosome biogenesis and, consequently, for protein synthesis and cell growth. nih.govaacrjournals.org Neamine's ability to block angiogenin's entry into the nucleus directly interferes with this pathway. nih.govebi.ac.uk By preventing angiogenin from reaching its nuclear target, neamine effectively suppresses angiogenin-mediated rRNA transcription. nih.gov This modulation of ribosome biogenesis is a key downstream effect of neamine's primary action on angiogenin translocation and is a cornerstone of its anti-proliferative and antitumor activity. nih.govaacrjournals.org Studies in prostate cancer models have confirmed that neamine treatment leads to a decrease in rRNA synthesis, which correlates with the inhibition of cancer cell proliferation and angiogenesis. nih.gov

Neuroprotective Mechanisms

Neamine hydrochloride also demonstrates potent neuroprotective activities, largely linked to its ability to inhibit the biological functions of angiogenin. medchemexpress.comnih.govmedchemexpress.com In the context of neurological damage, such as acute ischemic stroke, angiogenin levels can increase significantly. nih.govnih.gov While angiogenin can have roles in tissue repair, its activity in certain pathological conditions, like stroke in type 1 diabetic rats, has been correlated with worse functional outcomes. nih.gov

Neamine treatment in animal models of ischemic stroke has been shown to be neuroprotective. nih.govnih.gov The proposed mechanism involves the inhibition of angiogenin's nuclear translocation, which in turn mitigates several damaging downstream pathways. nih.gov Research shows that neamine treatment significantly decreases apoptosis (programmed cell death) in the ischemic brain, as evidenced by reduced levels of cleaved caspase-3. nih.govnih.gov

Furthermore, neamine modulates the neuroinflammatory response. It has been found to decrease the expression and activity of several key inflammatory mediators, including:

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB): A pivotal transcription factor that controls the expression of many pro-inflammatory genes. nih.govnih.gov

Receptor for Advanced Glycation Endproducts (RAGE): A receptor implicated in inflammatory responses, particularly in diabetic conditions. nih.govnih.gov

Toll-like receptor 4 (TLR4): A key receptor in the innate immune system that triggers inflammatory signaling. nih.govnih.gov

| Target | Effect of Neamine Treatment | Downstream Consequence | Reference |

|---|---|---|---|

| Nuclear Angiogenin | Decreased | Inhibition of detrimental biological activities. | nih.govnih.gov |

| Cleaved Caspase-3 | Decreased | Reduction in neuronal apoptosis. | nih.govnih.gov |

| NF-κB (activity) | Decreased | Suppression of neuroinflammatory gene expression. | nih.govnih.gov |

| RAGE | Decreased | Reduction in inflammatory signaling. | nih.govnih.gov |

| TLR4 | Decreased | Reduction in innate immune inflammatory response. | nih.govnih.gov |

| Angiopoietin-1 (Ang1) | Increased | Enhanced vascular stability and anti-inflammatory effects. | nih.govnih.gov |

Biological Activities and Therapeutic Research Potential

Antibacterial Activity and Strategies for Resistance Reversal

While neamine (B104775) itself possesses antibacterial properties, much of the research has been directed towards synthesizing neamine derivatives with enhanced potency and the ability to overcome bacterial resistance. The fundamental mechanism of action for neamine and related aminoglycosides involves binding to the A site of the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit, which disrupts protein synthesis and leads to bacterial cell death. ucl.ac.benih.gov

Neamine hydrochloride is recognized as a broad-spectrum aminoglycoside antibiotic. medchemexpress.com However, its potency can be limited. To address this, researchers have synthesized amphiphilic neamine derivatives by adding hydrophobic side chains to the neamine core. ucl.ac.benih.gov This modification is intended to increase the accumulation of the drug within bacteria, thereby enhancing its effectiveness. ucl.ac.benih.gov These amphiphilic derivatives have demonstrated a wide range of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains. ucl.ac.benih.gov For instance, certain amphiphilic derivatives of neamine have shown activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov

A significant focus of neamine research is its application against multidrug-resistant (MDR) bacteria. The rise of resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA) has created an urgent need for new therapeutic options. nih.govnih.gov

Amphiphilic derivatives of neamine have shown promising activity against these challenging pathogens. ucl.ac.benih.gov Specifically, certain dialkyl and trialkyl neamine derivatives have demonstrated significant efficacy against MRSA and VRSA. ucl.ac.benih.govnih.gov For example, a 3′,4′,6-tri-O-[(2″-naphthyl)methyl]neamine derivative was active against MRSA and VRSA strains. nih.gov Similarly, another derivative with a 2-naphthylpropyl substituent also showed good activity against MRSA and VRSA. ucl.ac.benih.gov

Furthermore, in the face of emerging resistance to colistin, a last-resort antibiotic, neamine derivatives have been investigated for their activity against colistin-resistant Pseudomonas aeruginosa. nih.govnih.gov Studies have shown that specific amphiphilic neamine derivatives are active against clinical strains of colistin-resistant P. aeruginosa, with one of the most active derivatives, 3′,6-di-O-nonylneamine, also demonstrating the ability to inhibit biofilm formation. nih.govnih.gov

Table 1: Activity of Neamine Derivatives Against Multidrug-Resistant Bacteria

| Derivative | Target Organism(s) | Notable Activity |

|---|---|---|

| 3′,4′,6-tri-O-[(2″-naphthyl)methyl]neamine | MRSA, VRSA, multiresistant P. aeruginosa | Broad-spectrum activity against resistant strains. nih.gov |

| 3′,6-di-O-nonylneamine | Colistin-resistant P. aeruginosa | Active against clinical strains and inhibits biofilm formation. nih.govnih.gov |

| 3′,6-di-O-[(2″-naphthyl)propyl]neamine | MRSA, VRSA | Good activity against resistant Gram-positive bacteria. ucl.ac.benih.gov |

A key aspect of the therapeutic potential of neamine and its derivatives is their ability to counteract the mechanisms bacteria use to evade antibiotics.

Efflux pumps are proteins that bacteria use to expel antibiotics, and they are a major cause of multidrug resistance. nih.govnih.gov Neamine derivatives are being explored as efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can restore the effectiveness of other antibiotics.

MexAB-OprM: This is a significant efflux pump in Pseudomonas aeruginosa that confers resistance to a broad range of drugs. researchgate.net Neamine derivatives have been shown to interact with the outer membrane of P. aeruginosa, which is a crucial step in overcoming efflux-mediated resistance. nih.govnih.gov Specifically, some amphiphilic neamine derivatives can permeabilize the outer membrane, which may facilitate the entry of other antibiotics that would otherwise be pumped out by MexAB-OprM. nih.govmdpi.com

NorA and MsrA: The NorA efflux pump in Staphylococcus aureus is a major contributor to resistance against fluoroquinolones. researchgate.netfrontiersin.org The MsrA pump is another important efflux system in S. aureus. Research into EPIs for these pumps is a key strategy to combat resistance in this pathogen. nih.gov While direct inhibition of NorA and MsrA by this compound itself is not extensively detailed, the development of broad-spectrum EPIs is an active area of research where neamine-like scaffolds could be utilized. nih.gov

Bacteria often resist aminoglycosides by producing aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from working. ucl.ac.benih.gov These enzymes include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs). ucl.ac.begoogle.com

Research has shown that modifying the neamine structure can help it evade these enzymes. For instance, deamination at certain positions on neamine has been shown to dramatically reduce its susceptibility to APH enzymes while retaining antibacterial activity. mdpi.com Furthermore, neamine dimers have been investigated for their ability to inhibit the bifunctional enzyme AAC(6′)-APH(2″) and have shown activity against clinically isolated strains of P. aeruginosa. mdpi.com The synthesis of neamine derivatives with bulky substituents at strategic positions is a key strategy to prevent their degradation by AMEs. google.com

Another resistance mechanism involves bacteria modifying the 16S rRNA target site, often through methylation, which reduces the binding affinity of aminoglycosides. ucl.ac.be While neamine is a poor antibiotic on its own because it doesn't induce the same critical conformational changes in the ribosome as more potent aminoglycosides like paromomycin (B158545), its core structure is a fundamental recognition element. nih.govembopress.org Research focuses on designing neamine derivatives that can bind effectively even to modified ribosomes. nih.govresearchgate.net Some synthetic neamine analogues have demonstrated comparable binding affinities to the 16S rRNA as neamine itself but with lower affinity for the mammalian 18S rRNA, suggesting a potential for reduced toxicity. researchgate.net

Overcoming Bacterial Resistance Mechanisms

Antitumor Activity

This compound has been identified as a potent inhibitor of tumor growth and angiogenesis, acting through the modulation of key cellular processes. Its efficacy has been observed in both in vivo and in vitro models of various cancers.

Inhibition of Tumor Growth and Angiogenesis in in vivo Xenograft Models

Research utilizing animal models has consistently demonstrated the ability of this compound to suppress tumor progression. In athymic mice bearing human tumor xenografts, administration of neamine has been shown to inhibit the establishment and growth of tumors. nih.govaacrjournals.org This inhibition is not only localized to the primary tumor but also impacts the formation of new blood vessels, a process critical for tumor survival and expansion known as angiogenesis. aacrjournals.org

Studies on various cancer types have substantiated these findings. For instance, in xenograft models of prostate cancer using PC-3 cells, neamine treatment led to a significant reduction in tumor volume. nih.govnih.gov Similarly, in models of oral cancer with HSC-2 and SAS cell xenografts, neamine effectively curbed tumor growth. nih.gov The anti-angiogenic effect of neamine is highlighted by the observed decrease in vessel density within the tumors of treated animals. aacrjournals.orgnih.gov In pancreatic cancer xenograft models using AsPC-1 cells, neamine also demonstrated significant anti-tumor effects. medchemexpress.com

The mechanism underlying this anti-angiogenic and antitumor activity is linked to the inhibition of angiogenin (B13778026), a protein that plays a crucial role in both blood vessel formation and cancer cell proliferation. nih.govaacrjournals.org Neamine effectively blocks the nuclear translocation of angiogenin, thereby hindering its function. nih.govaacrjournals.org

Table 1: Summary of in vivo Antitumor Activity of this compound in Xenograft Models

| Cancer Type | Cell Line | Key Findings | References |

|---|---|---|---|

| Prostate Cancer | PC-3 | Inhibited xenograft growth, blocked angiogenin nuclear translocation, and suppressed rRNA transcription, cell proliferation, and angiogenesis. | nih.govnih.gov |

| Oral Cancer | HSC-2, SAS | Effectively inhibited tumor growth and reduced tumor angiogenesis. | nih.gov |

| Colon Adenocarcinoma | HT-29 | Inhibited the establishment and growth of tumor cells and suppressed tumor angiogenesis. | aacrjournals.org |

| Pancreatic Cancer | AsPC-1 | Demonstrated anti-tumor effects and reduced the expression of ANG, Ki-67, and CD31. | medchemexpress.com |

Suppression of Cancer Cell Proliferation in in vitro Cellular Models

The antitumor effects of this compound are not limited to its anti-angiogenic properties; it also directly impacts the proliferation of cancer cells. In vitro studies have shown that neamine can inhibit the growth of various cancer cell lines in a dose-dependent manner. nih.gov

For example, neamine has been observed to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and PC-3 prostate cancer cells induced by angiogenin. nih.gov It also effectively blocks the nuclear translocation of angiogenin in these cells. nih.govspandidos-publications.com Furthermore, neamine has been shown to suppress the proliferation of human hepatoma H7402 cells and certain types of oral cancer cells, such as HSC-2. nih.govnih.gov Interestingly, while it inhibited the proliferation of HSC-2 oral cancer cells, it did not show the same effect on SAS oral cancer cells in vitro, suggesting a degree of selectivity in its action. nih.gov In pancreatic cancer, neamine treatment was found to inhibit the proliferation of AsPC-1 cells mediated by angiogenin. medchemexpress.com

Comparative Studies and Differential Activity in Specific Cancer Types

Comparative studies have shed light on the differential activity of this compound across various cancer types. In a study on oral cancer, neamine inhibited the proliferation of HSC-2 cells but not SAS cells in vitro, yet it effectively suppressed the in vivo growth of both cell types in xenograft models. nih.gov This suggests that its anti-angiogenic activity may be a more dominant mechanism in certain cancers.

A comparative study against the conventional chemotherapy drug cis-platinum (DDP) in a prostate cancer model revealed that neamine exhibited a comparable antitumor effect. nih.gov Notably, neamine demonstrated a stronger inhibitory effect on angiogenesis, as indicated by a greater reduction in CD31 expression, a marker for blood vessels. nih.gov Conversely, DDP had a more pronounced effect on inhibiting cell proliferation, as measured by Ki-67 expression. nih.gov

These findings underscore the dual action of neamine in targeting both the tumor cells and their supportive microenvironment, with varying degrees of impact depending on the specific cancer type.

Neuroprotective Activity in Neurological Disorder Models

Beyond its anticancer properties, this compound has shown promise as a neuroprotective agent, particularly in the context of acute ischemic stroke.

In a study using a rat model of acute ischemic stroke in the context of type 1 diabetes, neamine treatment demonstrated significant neuroprotective effects. nih.govnih.gov Administration of neamine after the induction of stroke led to a reduction in blood-brain barrier (BBB) leakage and a decrease in lesion volume. nih.govnih.gov Furthermore, treated animals showed improved functional outcomes. nih.govnih.gov

The neuroprotective mechanism of neamine in this model is attributed to its ability to block the nuclear translocation of angiogenin, which is found to be elevated and correlated with poor outcomes after stroke in diabetic rats. nih.govnih.gov By inhibiting angiogenin, neamine also decreased apoptosis and the activity of inflammatory markers such as nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), receptor for advanced glycation endproducts (RAGE), and toll-like receptor 4 (TLR4). nih.gov Concurrently, it increased the expression of Angiopoietin-1, a factor involved in blood vessel stability. nih.gov These findings suggest that neamine's anti-inflammatory and BBB-protective effects contribute significantly to its neuroprotective capacity in ischemic stroke. nih.gov

Advanced Research Methodologies for Neamine Hydrochloride Studies

Spectroscopic and Structural Biology Approaches

Spectroscopy and structural biology are cornerstone disciplines for visualizing and understanding the precise ways in which neamine (B104775) hydrochloride interacts with its targets. These approaches provide high-resolution data on binding modes, conformational changes, and the specific molecular contacts that define the compound's activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. In the context of neamine hydrochloride, NMR is used to characterize the conformation of the drug itself and to map its interaction with RNA targets, such as the A-site of the 16S ribosomal RNA (rRNA). manchester.ac.uk

Systematic NMR studies of neamine derivatives in complex with RNA motifs have revealed small but detectable changes in chemical shifts and linewidths. manchester.ac.uk These subtle alterations indicate a weak interaction and provide qualitative information about the local conformational changes in both the RNA and the neamine derivative upon binding. manchester.ac.uk Furthermore, NMR analysis has shown that neamine derivatives can adopt a stable, folded conformation in solution, which may be crucial for their binding activity. manchester.ac.uk The existence of a particular conformational state, termed the S-state, is thought to facilitate the favorable binding of neamine-like aminoglycosides to the A-site of 16S rRNA. researchgate.net

Multinuclear NMR spectroscopy has also been employed to accurately determine the individual pKa values of the amino groups on the neamine molecule. acs.org This information is fundamental to understanding the electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA under physiological conditions. acs.org

Table 1: pKa Values of Individual Nitrogen Atoms of Neamine Determined by NMR Spectroscopy acs.org This interactive table summarizes the pKa values for the nitrogen atoms in neamine, as determined by various NMR methods.

| Nitrogen Atom | pKa (from ¹H NMR) | pKa (from ¹³C NMR) | pKa (from ¹⁵N HMBC) |

|---|---|---|---|

| N-1 | 8.94 | 8.98 | 8.97 |

| N-3 | 7.42 | 7.50 | 7.50 |

| N-2' | 7.42 | 7.50 | 7.50 |

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules and their complexes, offering unparalleled insight into binding interactions. While obtaining well-ordered crystals of aminoglycosides with large ribosomal fragments is challenging, studies using mimics of the bacterial rRNA A-site have been successful. nih.gov

Crystal structures have revealed critical details about how neamine docks into its binding pocket. For instance, a key intramolecular hydrogen bond between the 5-hydroxyl group (ring II) and the 2'-amino group (ring I) of neamine has been observed in a crystal structure with an A-site mimic. nih.gov This type of detailed structural information is vital for understanding the specific molecular recognition events and for the rational design of new derivatives with enhanced affinity or specificity. The general pipeline for such studies involves cloning, expression, purification, crystallization, and diffraction data analysis to determine the final structure. nih.govnih.gov

Fluorescence-based assays are versatile tools for studying molecular interactions and dynamics in real-time.

Acrylamide Quenching: This technique is used to monitor the solvent accessibility of a fluorescent probe, providing information about conformational changes in macromolecules like RNA upon ligand binding. nih.gov By substituting a natural base with a fluorescent analogue like 2-aminopurine (B61359) (2-AP) within the RNA A-site, researchers can study the effects of neamine binding. nih.gov Acrylamide, a collisional quencher, reduces the fluorescence of 2-AP when it can access the probe. Changes in quenching efficiency upon neamine binding reflect changes in the RNA's conformation. nih.govnih.gov

Studies comparing neamine to other aminoglycosides have shown that neamine binding has little effect on the solvent accessibility of key residues like A1492 in the A-site. nih.gov This suggests a binding mode that does not induce the significant base-flipping conformational change observed with other antibiotics like paromomycin (B158545). nih.gov The interaction is quantified by the Stern-Volmer constant (Ksv), which measures quenching efficiency. nih.gov

Table 2: Stern-Volmer Constants (Ksv) for Acrylamide Quenching of 2-AP Labeled A-Site RNA in the Presence of Neamine nih.gov This interactive table shows the effect of increasing neamine concentration on the solvent accessibility of the A-site RNA, as measured by the Stern-Volmer constant.

| Neamine Concentration | Stern-Volmer Constant (Ksv) in M⁻¹ |

|---|---|

| 10 µM | 15.6 ± 0.8 |

| 100 µM | 15.3 ± 1.3 |

Propidium (B1200493) Iodide (PI) Uptake: The propidium iodide uptake assay is a widely used method to assess the permeabilization of the inner bacterial membrane. nih.govucl.ac.be PI is a fluorescent dye that cannot cross the membrane of intact cells. researchgate.net However, when the membrane is compromised by a permeabilizing agent, PI can enter the cell, bind to nucleic acids, and exhibit a strong increase in fluorescence. nih.govresearchgate.net Studies have shown that amphiphilic neamine derivatives, such as 3′,6-dinonyl neamine, effectively permeabilize the inner membrane of bacteria like Pseudomonas aeruginosa, leading to a dose-dependent increase in PI fluorescence. ucl.ac.beresearchgate.net

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are essential for quantifying the forces and kinetics that govern molecular interactions, providing a deeper understanding of binding affinity and the physical effects of neamine on biological structures like membranes.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. washington.edu It is widely used to determine the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of ligand-target interactions. psu.edu In a typical experiment, the RNA target (e.g., the 16S ribosomal A-site) is immobilized on a sensor chip, and a solution containing the neamine derivative (the analyte) is flowed over the surface. washington.edupsu.edu Binding is detected as a change in the refractive index at the sensor surface. washington.edu

SPR has been instrumental in quantifying the binding affinities of various neamine derivatives to RNA hairpin loops and the bacterial rRNA A-site. nih.gov These studies allow for direct comparison of binding strengths between different derivatives, aiding in the establishment of structure-activity relationships. nih.gov To ensure accuracy, especially for weaker interactions, advanced SPR setups use a reference channel with a non-binding control RNA to subtract any non-specific binding signals. unc.edu

Table 3: Binding Affinities (Kd) of TAMRA-Labeled Neamine Derivatives to Selected RNA Hairpin Mixtures Determined by Fluorescence-Based Assays nih.gov This interactive table presents the dissociation constants for neamine derivatives, indicating their binding strength to specific RNA targets.

| Compound | Selected RNA Mixture | Dissociation Constant (Kd) in nM |

|---|

The interaction of neamine derivatives with bacterial membranes is a critical aspect of their antibacterial mechanism. Biophysical techniques are used to study these interactions with model membrane systems, such as lipid bilayers and micelles.

Lipid Bilayer Interactions: The effects of amphiphilic neamine derivatives on lipid bilayers are investigated using models like large unilamellar vesicles (LUVs) and lipid monolayers. nih.gov Studies have demonstrated that derivatives like 3′,6-dinonyl neamine selectively interact with negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which are major components of bacterial inner membranes. nih.gov This interaction leads to membrane depolarization and permeabilization. nih.gov Langmuir trough experiments, which measure surface pressure-molecular area isotherms, show that these derivatives can insert into phospholipid monolayers, altering their packing and fluidity. nih.govresearchgate.net

Micelle Interactions: To understand how these compounds interact with the outer membrane of Gram-negative bacteria, researchers study their effect on micelles formed from lipopolysaccharides (LPS). nih.gov Dynamic Light Scattering (DLS) is used to measure changes in the size of LPS micelles upon addition of neamine derivatives. mdpi.com While the parent neamine compound tends to decrease the average diameter of LPS micelles, amphiphilic derivatives cause a significant increase in micelle size. nih.govmdpi.com This suggests that the derivatives induce aggregation and the formation of a cross-linked supramolecular network between the LPS molecules, disrupting the outer membrane structure. nih.gov The extent of this effect is dependent on the length and structure of the derivative's alkyl chains. mdpi.com

Table 4: Effect of Neamine and its Amphiphilic Derivatives on LPS Micelle Size nih.govmdpi.com This interactive table compares the effect of neamine and its derivatives on the average diameter of P. aeruginosa LPS micelles, as measured by Dynamic Light Scattering.

| Compound (at 10 µM) | Effect on Micelle Diameter | Average Diameter (nm) |

|---|---|---|

| Control (LPS only) | - | ~106 |

| Neamine | Decrease | <106 |

| 3′,6-diheptyl neamine | Increase | ~122 |

Cellular and In Vivo Model Systems

Advanced research into the bioactivity of this compound relies on a variety of specialized cellular and animal model systems. These models are crucial for elucidating the compound's mechanisms of action, particularly its anti-angiogenic, anti-proliferative, and neuroprotective properties.

Human Umbilical Vein Endothelial Cells (HUVECs) for Angiogenesis Research

Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying angiogenesis, the formation of new blood vessels. Research has extensively used HUVECs to investigate the anti-angiogenic effects of this compound. Studies show that neamine effectively inhibits the proliferation of HUVECs stimulated by angiogenin (B13778026), a key protein in angiogenesis. nih.govaacrjournals.org The mechanism of this inhibition is attributed to neamine's ability to block the nuclear translocation of angiogenin. aacrjournals.org

In a typical experimental setup, HUVECs are cultured and then stimulated with angiogenin in the presence or absence of neamine. The results consistently demonstrate that while angiogenin promotes the movement of cell-associated angiogenin into the nucleus, the presence of neamine markedly decreases this nuclear accumulation. nih.govaacrjournals.org Instead, angiogenin appears to be trapped on the cell surface. nih.gov This blockade of nuclear entry is critical because nuclear angiogenin is required to stimulate ribosomal RNA (rRNA) transcription, a process essential for cell proliferation and angiogenesis. aacrjournals.orgnih.gov Consequently, neamine inhibits the downstream mitogenic and angiogenic activity induced by angiogenin. aacrjournals.org

Cancer Cell Lines for Proliferation and Angiogenin Translocation Assays

The anti-cancer potential of this compound is frequently evaluated using a panel of human cancer cell lines. These assays primarily focus on two key processes: the inhibition of cancer cell proliferation and the blockade of angiogenin translocation, which is a dual-action target affecting both tumor cells and the endothelial cells that form their blood supply. nih.gov

Researchers have demonstrated that neamine can inhibit the proliferation of various cancer cell lines, although the sensitivity varies. For instance, neamine has been shown to inhibit the proliferation of PC-3 prostate cancer cells, HSC-2 oral cancer cells, and AsPC-1 pancreatic cancer cells in a dose-dependent manner. nih.govmedchemexpress.com However, its effect on other cell lines, like SAS oral cancer cells, is less pronounced in vitro. nih.gov

A primary mechanism investigated in these cell lines is the inhibition of angiogenin's nuclear translocation. Immunofluorescence staining and Western blotting are common techniques used to visualize and quantify this effect. In numerous cancer cell lines, including PC-3, HSC-2, and SAS, neamine effectively prevents exogenous angiogenin from moving into the cell nucleus. nih.govnih.gov This action is significant as it is believed to contribute to the compound's direct anti-proliferative effects on cancer cells that rely on angiogenin signaling. nih.gov

| Cell Line | Cancer Type | Effect of this compound | Reference |

|---|---|---|---|

| PC-3 | Prostate Cancer | Inhibits angiogenin-induced proliferation and blocks angiogenin nuclear translocation. | nih.govspandidos-publications.com |

| HSC-2 | Oral Squamous Cell Carcinoma | Inhibits proliferation and blocks angiogenin nuclear translocation. | nih.gov |

| SAS | Oral Squamous Cell Carcinoma | Blocks angiogenin nuclear translocation; minimal inhibition of proliferation in vitro. | nih.gov |

| AsPC-1 | Pancreatic Cancer | Inhibits angiogenin-mediated proliferation and blocks nuclear translocation. | medchemexpress.com |

| HT-29 | Colon Adenocarcinoma | Inhibits tumor establishment and growth in xenograft models. | aacrjournals.org |

| MDA-MB-435 | Breast Carcinoma | Inhibits tumor establishment and growth in xenograft models. | aacrjournals.org |

Athymic Mouse Xenograft Models for Antitumor Efficacy Evaluation

To assess the in vivo antitumor efficacy of this compound, researchers commonly employ athymic nude mouse xenograft models. In these models, human cancer cells are implanted subcutaneously or orthotopically (in the corresponding organ) into immunodeficient mice, which prevents the rejection of the human tumor. aacrjournals.orgnih.govnoblelifesci.com These models provide a more complex biological system to evaluate a compound's therapeutic potential. noblelifesci.com

Studies using various human tumor xenografts, including prostate (PC-3), oral (HSC-2, SAS), colon (HT-29), and breast (MDA-MB-435) cancers, have shown that systemic administration of neamine significantly inhibits tumor growth. aacrjournals.orgnih.govnih.gov In some cases, neamine has been shown to delay the initial establishment of tumors and inhibit the progression of already established tumor transplants. aacrjournals.orgnih.gov

Immunohistochemical analysis of the tumors harvested from these mice reveals the dual mechanism of neamine's action. Treatment with neamine leads to a significant reduction in tumor angiogenesis, as indicated by decreased staining for markers like CD31 (an endothelial cell marker). nih.govspandidos-publications.com Concurrently, a decrease in cancer cell proliferation within the tumor is often observed, measured by the reduced expression of proliferation markers such as Ki-67. medchemexpress.comspandidos-publications.com These findings suggest that neamine effectively targets both the tumor's blood supply and the cancer cells directly. nih.govnih.gov

| Cancer Cell Line Used | Tumor Model Type | Key Findings on Neamine Efficacy | Reference |

|---|---|---|---|

| PC-3 (Prostate) | Subcutaneous Xenograft | Inhibited tumor growth; reduced expression of angiogenin and CD31. | spandidos-publications.com |

| HSC-2 (Oral) | Subcutaneous Xenograft | Inhibited tumor growth; decreased tumor angiogenesis and cancer cell proliferation. | nih.gov |

| SAS (Oral) | Subcutaneous Xenograft | Inhibited tumor growth, primarily through reduced angiogenesis. | nih.gov |

| HT-29 (Colon) | Ectopic Xenograft | Delayed tumor establishment and inhibited growth. | aacrjournals.org |

| MDA-MB-435 (Breast) | Orthotopic Xenograft | Delayed tumor establishment and inhibited growth. | aacrjournals.org |

| AsPC-1 (Pancreatic) | Subcutaneous Xenograft | Demonstrated anti-tumor effects; reduced expression of ANG, Ki-67, and CD31. | medchemexpress.com |

In vivo Animal Models for Neuroprotection Studies

The neuroprotective potential of this compound has been investigated in animal models of ischemic stroke. A common model involves inducing an embolic middle cerebral artery occlusion (MCAo) in rats to mimic the conditions of an acute ischemic stroke. nih.govnih.gov

In studies using type 1 diabetic rats, which often have worse stroke outcomes, treatment with this compound has demonstrated significant neuroprotective effects. nih.govnih.gov Administration of neamine after the induction of stroke was found to significantly decrease the resulting lesion volume and reduce the leakage of the blood-brain barrier (BBB). nih.govnih.gov Furthermore, treated animals showed improved functional outcomes in a battery of neurological severity tests. nih.gov

The mechanisms underlying this neuroprotection are linked to neamine's anti-inflammatory effects and its known interaction with angiogenin. In the ischemic brain, neamine treatment was shown to decrease the nuclear translocation of angiogenin in endothelial cells. nih.gov It also reduced the expression and activity of several key inflammatory factors, including RAGE, TLR4, and NF-κB, which are implicated in ischemic brain injury. nih.govnih.gov

Analytical Methodologies for Research Compound Characterization

Accurate characterization of this compound is essential for research, ensuring the purity and concentration of the compound used in biological assays. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose.

Future Research Directions and Unresolved Questions

Development of Novel Neamine (B104775) Derivatives with Enhanced Target Specificity and Reduced Off-Target Effects

A primary thrust in neamine research is the synthesis of novel derivatives with improved therapeutic profiles. The goal is to create analogues that exhibit high affinity and specificity for their intended molecular targets, primarily bacterial ribosomal RNA (rRNA), while minimizing interactions with host molecules that can lead to toxicity. glycosyn.com

Researchers are actively exploring modifications at various positions on the neamine scaffold. For instance, the synthesis of derivatives with alterations at the O5 or O6 positions of the neamine moiety has been reported to yield compounds with effective activity against resistant bacterial strains like Staphylococcus aureus. nih.gov Another approach involves capping the hydroxyl functions of neamine with aromatic rings, such as phenyl or naphthyl groups. Some of these amphiphilic derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional aminoglycosides. nih.gov

| Derivative Type | Modification Site(s) | Reported Activity/Property | Reference |

|---|---|---|---|

| 5-O-aminoethylaminocarbonyl derivative | O5 position | Effective against S. aureus expressing aminoglycoside-modifying enzymes. | nih.gov |

| 3',4',6-tri-2-naphthylmethylene derivative | 3', 4', and 6 positions | Marked antibacterial activities against Gram-negative bacteria, including resistant strains. | nih.gov |

| Analogues with modified 2-DOS ring | 2-deoxystreptamine (B1221613) ring | Comparable 16S rRNA binding to neamine with lower 18S rRNA affinity. | researchgate.net |

| Arginine or Lysine (B10760008) conjugates | 5-hydroxyl group | Enhanced binding affinity to RNA targets like the A site of 16S RNA and TAR RNA. | nih.gov |

Detailed Elucidation of Molecular Interaction Landscapes and Binding Stoichiometry

A fundamental understanding of how neamine and its derivatives interact with their biological targets at a molecular level is crucial for the rational design of new and improved therapeutic agents. The primary mechanism of action for aminoglycosides involves binding to the A-site of the bacterial 16S rRNA, which disrupts protein synthesis. mdpi.com

To gain deeper insights into these interactions, researchers are increasingly employing sophisticated computational techniques such as molecular docking and molecular dynamics (MD) simulations. nih.govnih.govmdpi.com These methods allow for the prediction of binding affinities and the visualization of the binding poses of neamine derivatives within the RNA target. mdpi.com By analyzing the trajectories from MD simulations, scientists can identify key residues and structural features that are critical for stable binding and can observe conformational changes in both the ligand and the target molecule upon complex formation. nih.govmdpi.com

These computational studies are invaluable for understanding the structure-activity relationships of different neamine analogues. For example, they can help explain why certain modifications enhance binding affinity or specificity, while others may diminish it. asm.orgasm.org This knowledge is instrumental in guiding the synthetic efforts towards derivatives with optimized interactions with their targets.

| Computational Method | Application in Neamine Research | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of neamine derivatives to RNA targets. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Investigates the stability and dynamic behavior of neamine-RNA complexes. | nih.govmdpi.com |

| Pharmacophore Modelling | Identifies essential structural features required for biological activity. | nih.gov |

| MM/GBSA Calculations | Estimates the binding free energies of neamine derivatives to their targets. | nih.gov |

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a well-established strategy to combat bacterial infections and overcome resistance. frontiersin.org There is significant interest in investigating the synergistic effects of neamine derivatives with other therapeutic agents.

The combination of aminoglycosides with β-lactam antibiotics is a classic example of synergy. nih.gov The β-lactam agent can damage the bacterial cell wall, which in turn facilitates the uptake of the aminoglycoside, leading to a more potent bactericidal effect. oup.com Studies have shown that combinations of aminoglycosides with carbapenems can also result in synergistic killing of bacteria like Pseudomonas aeruginosa. asm.org

Beyond other antibiotics, researchers are exploring combinations with non-antibiotic compounds. For instance, certain natural products like phenolic compounds have been shown to have a synergistic antibacterial effect with aminoglycosides, potentially by disrupting the bacterial cell membrane. nih.gov The investigation of such combinations could lead to novel therapeutic strategies that not only enhance efficacy but also potentially reduce the required doses of each drug, thereby minimizing side effects.

| Aminoglycoside | Combined Agent | Mechanism of Synergy (Proposed) | Reference |

|---|---|---|---|

| Gentamicin | β-lactam antibiotics (e.g., penicillin) | Enhanced intracellular uptake of the aminoglycoside due to cell wall damage. | nih.govoup.com |

| Tobramycin, Gentamicin, Amikacin | Carbapenems (e.g., imipenem) | Aminoglycoside-induced permeabilization of the outer bacterial membrane. | asm.org |

| Gentamicin | Triphala (a plant-based formulation) | Destruction of the bacterial cell membrane by phenolic compounds. | nih.gov |

| Gentamicin | Epigallocatechin gallate (EGCG) from green tea | EGCG-induced damage to the bacterial cell membrane. | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The potential therapeutic applications of neamine derivatives extend beyond their traditional role as antibacterial agents. Researchers are actively exploring their utility in a variety of other disease contexts.

One promising area is in the development of antiviral agents. For example, conjugates of neamine with arginine have been synthesized and investigated as potential anti-HIV-1 agents. nih.gov These compounds have been shown to interfere with the interaction between the HIV-1 coat protein gp120 and the CXCR4 receptor, which is a critical step in viral entry into human cells. nih.gov

Another exciting avenue of research is the use of neamine derivatives for the treatment of genetic disorders caused by nonsense mutations. These mutations introduce a premature stop codon in the mRNA, leading to the production of a truncated, non-functional protein. Certain aminoglycosides have been shown to induce "readthrough" of these premature termination codons, allowing for the synthesis of a full-length, functional protein. glycosyn.com Synthetic analogues of neamine are being developed with the aim of enhancing this readthrough activity while reducing the associated toxicity. glycosyn.com

| Therapeutic Area | Target/Mechanism | Example of Neamine Derivative | Reference |

|---|---|---|---|

| Antiviral (HIV-1) | Inhibition of gp120-CXCR4 interaction. | Neamine-arginine conjugates. | nih.gov |

| Genetic Disorders (e.g., Cystic Fibrosis) | Induction of premature termination codon (PTC) readthrough. | Synthetic analogues with modified amino groups. | glycosyn.com |

| Antibacterial (RNA targeting) | Binding to the A site of 16S RNA and TAR RNA. | Neamine derivatives with arginine or lysine connected via an ethylenediamine (B42938) linker. | nih.gov |

Mechanisms of Resistance Emergence to Neamine Derivatives and Mitigation Strategies

The emergence of bacterial resistance is a major threat to the clinical efficacy of all antibiotics, including aminoglycosides. rsc.orgasm.orgnih.gov Understanding the mechanisms by which bacteria become resistant to neamine and its derivatives is essential for developing strategies to overcome this challenge.

The most common mechanism of aminoglycoside resistance is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). nih.govnih.govoup.com These enzymes, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), chemically alter the aminoglycoside molecule, preventing it from binding to its ribosomal target. asm.orgnih.gov

Other resistance mechanisms include alterations of the ribosomal binding site through mutations or enzymatic modifications (e.g., methylation by 16S rRNA methyltransferases), and decreased intracellular accumulation of the drug due to reduced permeability of the bacterial cell wall or active efflux by pumps. rsc.orgnih.govnih.gov

To mitigate resistance, researchers are pursuing several strategies. One approach is the rational design and synthesis of novel neamine derivatives that are poor substrates for AMEs. nih.govtandfonline.com By modifying the sites on the neamine molecule that are targeted by these enzymes, it is possible to create compounds that retain their antibacterial activity against resistant strains. tandfonline.com Another strategy is the development of AME inhibitors that can be co-administered with an aminoglycoside to restore its efficacy. nih.govnih.gov

| Resistance Mechanism | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Enzymatic Modification | Inactivation of the drug by aminoglycoside-modifying enzymes (AMEs) such as AACs, ANTs, and APHs. | Development of neamine derivatives that are not susceptible to AMEs; co-administration of AME inhibitors. | nih.govnih.govtandfonline.com |

| Target Modification | Mutations in the ribosomal target or enzymatic modification (e.g., methylation) of the 16S rRNA. | Development of derivatives with altered binding modes that are less affected by target modifications. | rsc.orgnih.govnih.gov |

| Reduced Drug Accumulation | Decreased permeability of the bacterial cell wall or active removal of the drug by efflux pumps. | Design of derivatives with improved uptake properties or that can evade efflux pumps. | rsc.orgasm.org |

Advancements in Synthetic Scalability for Research and Pre-Clinical Development

The exploration of the therapeutic potential of neamine derivatives relies on the ability to synthesize these complex molecules in sufficient quantities for research and pre-clinical development. Therefore, advancements in synthetic scalability are of paramount importance.

The chemical synthesis of aminoglycosides is challenging due to their complex stereochemistry and the presence of multiple functional groups that require protection and deprotection steps. nih.govingentaconnect.comskku.edu Researchers are continuously working on developing more efficient and scalable synthetic routes. nih.govenamine.net This includes the development of novel synthetic strategies and the optimization of existing methods to improve yields and reduce the number of synthetic steps. google.comucl.ac.benih.gov

The ability to perform syntheses on a larger scale is crucial for moving promising candidates from initial screening to more extensive biological evaluation, including in vivo studies. enamine.net Efficient synthetic methods also facilitate the creation of libraries of neamine derivatives, which are essential for systematic structure-activity relationship (SAR) studies. These studies, in turn, provide valuable information for the design of the next generation of neamine-based therapeutics. researchgate.netrsc.org

| Synthetic Approach | Description | Reference |

|---|---|---|

| Chemical Synthesis | Multi-step synthesis involving protection, glycosylation, and deprotection strategies. | nih.govskku.edugoogle.com |

| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic transformations to achieve specific modifications. | tandfonline.com |

| Combinatorial Biosynthesis | Engineering of biosynthetic pathways to produce novel aminoglycoside structures. | nih.gov |

| Stereo- and Regio-selective Functional Group Transformations | Methods to selectively modify specific functional groups on the neamine core. | rsc.org |

Q & A

How can the structure of neamine hydrochloride be validated using advanced analytical techniques?

Level: Basic

this compound’s structure is confirmed via a combination of spectroscopic and chromatographic methods. Key steps include:

- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to verify the aminoglycoside backbone and hydrochloride salt formation .

- Mass Spectrometry (MS) : Confirm molecular weight (base: 322.4 g/mol) and fragmentation patterns to distinguish neamine from related analogs like neomycin B .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV/ELSD detection to assess purity (≥95%) and identify impurities (e.g., neomycin sulfate derivatives) .

Methodological Tip : Cross-validate results using orthogonal techniques (e.g., NMR + MS) to resolve ambiguities in stereochemistry or salt form.

What experimental strategies are used to evaluate this compound’s antibiotic activity in vitro?

Level: Basic

Standard protocols involve:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-negative (e.g., E. coli) and Gram-positive bacteria (e.g., S. aureus) using broth microdilution. Compare activity to neomycin and paromomycin to assess specificity .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours to differentiate bacteriostatic vs. bactericidal modes of action.

- Synergy studies : Combine this compound with β-lactams or efflux pump inhibitors to identify synergistic interactions .

Data Interpretation : Account for pH-dependent solubility (hydrochloride salt) and cation-adjusted Mueller-Hinton broth to ensure reproducibility.

How can this compound’s role in biosynthetic pathways be investigated?

Level: Advanced

Neamine is a precursor in aminoglycoside biosynthesis (e.g., butirosin, neomycin). Key approaches include:

- Enzymatic assays : Characterize neamine phosphoribosyltransferase (enzyme 4 in butirosin biosynthesis) using radiolabeled 5'-phosphoribostamycin to track ribosyl/arabinosyl isomer formation .

- Gene knockout studies : Delete neoA (neamine synthase) in Streptomyces fradiae to block neomycin production and quantify intermediates via LC-MS .

- Isotopic labeling : Feed ¹³C-glucose to trace carbon flux into the deoxystreptamine core.

Contradiction Note : Ribosyl vs. arabinosyl isomer ratios vary between species, requiring strain-specific validation .

How should researchers address discrepancies in this compound’s cytotoxicity data across cell lines?

Level: Advanced

Cytotoxicity variability (e.g., renal vs. hepatic cells) arises from differences in:

- Uptake mechanisms : Compare cationic-dependent transport (e.g., megalin receptor expression in kidney cells) using inhibitors like poly-L-lysine .

- Metabolic profiling : Quantify mitochondrial dysfunction (ATP depletion) and ROS generation via Seahorse assays or fluorescent probes.

- Species-specific toxicity : Test primary human cells vs. immortalized lines to identify translationally relevant models.

Methodological Tip : Include positive controls (e.g., gentamicin for nephrotoxicity) and adjust dosing schedules to mimic clinical exposure .

What analytical methods are recommended for quantifying this compound impurities (e.g., neomycin sulfate derivatives)?

Level: Advanced

- HPLC-ELSD/UV : Use a C18 column with ion-pairing agents (e.g., heptafluorobutyric acid) to separate neamine from polar impurities. Validate against EP/USP standards .

- LC-MS/MS : Detect trace-level impurities (e.g., neamine-N-acetylglucosaminyl derivatives) with MRM transitions specific to their fragmentation patterns.

- Forced degradation studies : Expose this compound to heat, light, and acidic/basic conditions to identify degradation products .

Critical Step : Ensure method robustness by testing column batches and mobile phase pH (±0.1 units).

How can structural modifications of this compound enhance antimicrobial resistance mitigation?

Level: Advanced

- Amino group derivatization : Introduce 4-amino-2-hydroxybutyryl side chains (as in butirosin) to evade aminoglycoside-modifying enzymes .

- Ribose vs. arabinose substitution : Synthesize analogs with arabinosyl moieties to assess resistance gene selectivity (e.g., aac(6')-Ib vs. ant(4')-Ia) .

- Zeta potential modulation : Modify surface charge via phosphate esters to reduce nonspecific binding to mammalian membranes .

Validation : Use isogenic bacterial strains expressing specific resistance genes to test analog efficacy.

What strategies optimize this compound’s solubility and stability in experimental formulations?

Level: Advanced

- pH adjustment : Maintain solutions at pH 4.5–5.5 (hydrochloride salt’s pKa ~6.5) to prevent precipitation .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Metal chelation : Add EDTA (0.01–0.1%) to inhibit Fe³⁺/Mg²⁺-catalyzed degradation .

Quality Control : Monitor osmolality and particulate formation via dynamic light scattering.

How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

Level: Advanced